molecular formula C10H15NO B1316480 1-(4-Methylphenoxy)propan-2-amine CAS No. 61711-87-3

1-(4-Methylphenoxy)propan-2-amine

Cat. No. B1316480
CAS RN: 61711-87-3
M. Wt: 165.23 g/mol
InChI Key: IKSQZYUYDAEOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Methylphenoxy)propan-2-amine” is an organic compound that belongs to the class of phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring . The molecular formula of this compound is C10H15NO .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been achieved using transaminase-mediated reactions . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .


Molecular Structure Analysis

The molecular structure of “1-(4-Methylphenoxy)propan-2-amine” can be represented by the InChI code: 1S/C10H15NO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 . The molecular weight of this compound is 165.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. For instance, the boiling point of methylamine, a simple primary amine, is -6.3°C . The boiling point of propan-2-amine, another simple amine, is 30.9±8.0 °C at 760 mmHg .

Scientific Research Applications

Molecular Structure Characterization

Research on compounds similar to 1-(4-Methylphenoxy)propan-2-amine includes studies on their molecular structures through techniques such as X-ray diffraction and computational studies. For instance, the structural analysis of cathinones, which are structurally related, provides insights into their chemical behavior and properties (Nycz et al., 2011).

Corrosion Inhibition

Amine derivatives, including those structurally akin to 1-(4-Methylphenoxy)propan-2-amine, have been studied for their corrosion inhibition capabilities on metals in aggressive environments. The synthesis and characterization of such compounds reveal their potential as protective agents for materials, especially in acidic conditions (Boughoues et al., 2020).

Catalysis and Chemical Synthesis

In catalysis, derivatives of 1-(4-Methylphenoxy)propan-2-amine have been explored for their roles in facilitating chemical reactions. This includes their use in synthesizing other chemical compounds through methods such as alkylation reactions facilitated by iron(III) amine-bis(phenolate) complexes, indicating the versatility of these compounds in organic synthesis (Qian et al., 2011).

Antimicrobial Applications

Aminomethoxy derivatives of 1-(4-Methylphenoxy)propan-2-amine have been investigated for their antimicrobial properties, particularly as additives for lubricating oils. These studies show the potential for these compounds to inhibit microbial growth, further extending their applicability beyond chemical synthesis to industrial applications (Mammadbayli et al., 2018).

Photocatalysis

Graphene-based catalysts incorporating derivatives of 1-(4-Methylphenoxy)propan-2-amine have been explored for their photocatalytic properties, particularly in the reduction of nitro compounds to amines. This research highlights the integration of such compounds with nanomaterials for environmental remediation and synthesis of valuable chemical products (Nasrollahzadeh et al., 2020).

Safety and Hazards

The safety data sheet for “1-(4-Methylphenoxy)propan-2-amine” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335, which suggest that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 1-(4-Methylphenoxy)propan-2-amine are the Sodium-dependent dopamine transporter and the Sodium-dependent serotonin transporter . These transporters play a crucial role in the reuptake of dopamine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal of the neurotransmitter.

Mode of Action

1-(4-Methylphenoxy)propan-2-amine acts as an inhibitor of these transporters . By binding to these transporters, it prevents the reuptake of dopamine and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged signal transmission and enhanced dopaminergic and serotonergic effects .

Biochemical Pathways

The inhibition of the dopamine and serotonin transporters affects several biochemical pathways. For instance, it can lead to the activation of the adenylate cyclase pathway and increase the level of cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells . This can further affect various downstream signaling pathways and cellular processes.

Result of Action

The increased concentration of dopamine and serotonin in the synaptic cleft due to the action of 1-(4-Methylphenoxy)propan-2-amine can lead to enhanced dopaminergic and serotonergic signaling. This can result in various physiological effects, depending on the specific neuronal pathways involved .

properties

IUPAC Name

1-(4-methylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSQZYUYDAEOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510502
Record name 1-(4-Methylphenoxy)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenoxy)propan-2-amine

CAS RN

61711-87-3
Record name 1-(4-Methylphenoxy)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.